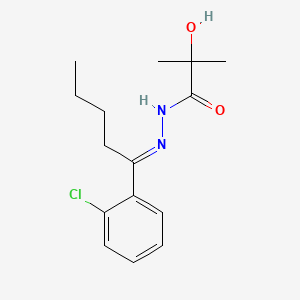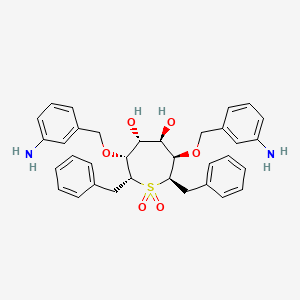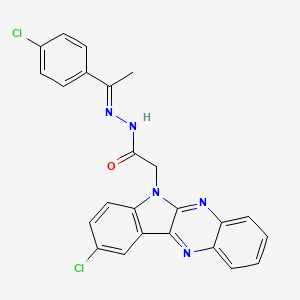![molecular formula C8H23N5.C3H3N<br>C11H26N6 B12759259 N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile CAS No. 68412-45-3](/img/structure/B12759259.png)
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraethylenepentamine (TEPA) can be synthesized through the reaction of ethylene diamine with ammonia under appropriate temperature and pressure conditions. The reaction involves multiple steps of ethylene diamine reacting with ammonia to form the desired product .
Industrial Production Methods
In industrial settings, TEPA is produced by reacting ethylene diamine with ammonia in a controlled environment. The process involves maintaining specific temperature and pressure conditions to ensure the formation of TEPA. The product is then purified to remove any impurities and obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: TEPA can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidation products.
Reduction: TEPA can be reduced using reducing agents to form reduced amine products.
Substitution: TEPA can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Oxidized amine products.
Reduction: Reduced amine products.
Substitution: Substituted amine products.
Applications De Recherche Scientifique
TEPA has a wide range of applications in scientific research, including:
Mécanisme D'action
TEPA exerts its effects through various mechanisms, including:
Chelation: TEPA can chelate metal ions, forming stable complexes that can be used in various applications.
Epoxy Curing: TEPA acts as a curing agent for epoxy resins, facilitating the cross-linking of polymer chains to form a hardened material.
Chemical Reactions: TEPA can participate in various chemical reactions, including oxidation, reduction, and substitution, to form different products.
Comparaison Avec Des Composés Similaires
TEPA is unique compared to other similar compounds due to its structure and properties. Some similar compounds include:
Diethylenetriamine (DETA): DETA has a similar structure but contains fewer ethylene units.
Triethylenetetramine (TETA): TETA contains more ethylene units than DETA but fewer than TEPA.
Polyethylenimine (PEI): PEI is a polymeric amine with a similar structure to TEPA but with a higher molecular weight.
TEPA’s unique structure and properties make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
68412-45-3 |
|---|---|
Formule moléculaire |
C8H23N5.C3H3N C11H26N6 |
Poids moléculaire |
242.37 g/mol |
Nom IUPAC |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile |
InChI |
InChI=1S/C8H23N5.C3H3N/c9-1-3-11-5-7-13-8-6-12-4-2-10;1-2-3-4/h11-13H,1-10H2;2H,1H2 |
Clé InChI |
QKXGSQVNYLHSNO-UHFFFAOYSA-N |
SMILES canonique |
C=CC#N.C(CNCCNCCNCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


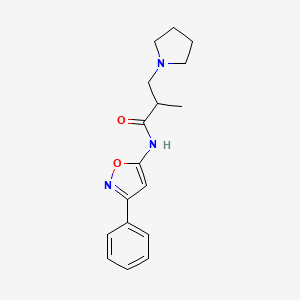
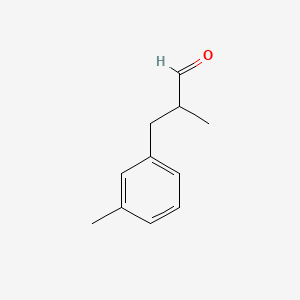
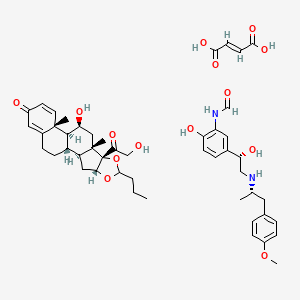
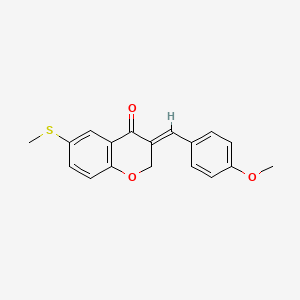
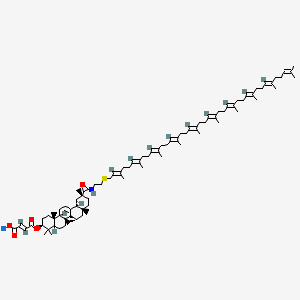



![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)

